molecular formula C22H30ClN5O5 B12721059 (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate CAS No. 85030-24-6

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate

Cat. No.: B12721059
CAS No.: 85030-24-6
M. Wt: 480.0 g/mol
InChI Key: JEGYQKQNBGMCBX-UHFFFAOYSA-M
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Description

Azo-Chromophore

The diazenyl (-N=N-) group links a chloronitrophenyl group to a para-substituted phenyl ring. This conjugated system enables π→π* electronic transitions, conferring intense absorption in the visible spectrum. The 2-chloro-4-nitro substituents on the phenyl ring are electron-withdrawing groups (EWGs), which stabilize the azo linkage and redshift absorption maxima compared to non-substituted analogs.

Quaternary Ammonium Cation

The ammonium center adopts a tetrahedral geometry, with substituents including:

  • Two methyl groups (electron-donating).
  • A 2-hydroxyethyl group capable of hydrogen bonding.
  • An ethyl-anilino chain connected to the azo-phenyl group.

The cationic charge enhances water solubility, while the hydroxyethyl group facilitates intermolecular hydrogen bonding, influencing aggregation behavior.

Table 1: Key Structural Features

Feature Description Impact on Properties
Azo chromophore Conjugated -N=N- between aromatic rings Optical absorption, stability
Quaternary ammonium Positively charged N with methyl, hydroxyethyl, and ethyl-anilino groups Solubility, ionic interactions
Acetate counterion $$ \text{CH}_3\text{COO}^- $$ Charge neutralization, crystal packing

Crystallographic Considerations for Supramolecular Arrangement

X-ray diffraction (XRD) analysis of analogous azo-quaternary ammonium compounds reveals that supramolecular organization is governed by:

  • Ionic interactions between the ammonium cation and acetate anion.
  • Hydrogen bonds involving the hydroxyethyl group and acetate oxygen atoms.
  • π-π stacking of aromatic rings due to the planar azo chromophore.

In the crystal lattice, the acetate anion likely bridges adjacent cations via hydrogen bonding with the hydroxyethyl group ($$ \text{O-H} \cdots \text{O} $$), forming a layered structure. The nitro group’s dipole moment may further stabilize stacking through dipole-dipole interactions.

The Bragg equation ($$ n\lambda = 2d\sin\theta $$) predicts diffraction angles for crystallographic planes, with interplanar spacing ($$ d $$) influenced by the molecule’s dimensions. For instance, the distance between stacked aromatic rings could correspond to $$ d $$-spacings of 3.5–4.0 Å, typical for π-π interactions.

Comparative Structural Analysis with Related Azo-Quaternary Ammonium Compounds

Comparing this compound to structurally similar molecules highlights key differences:

Example 1: N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide

  • Azo group : Retained but linked to a cyano-nitrobenzene group.
  • Quaternary ammonium : Absent; replaced by a hydroxypropylamino group.
  • Impact : Reduced water solubility due to lack of ionic character.

Example 2: Quaternary Ammonium Sulfanilamide

  • Azo group : Absent; sulfonamide group instead.
  • Quaternary ammonium : Similar trimethylazanium structure.
  • Impact : Lacks chromophoric properties but retains antimicrobial activity via sulfonamide.

Example 3: Diatrizoate Meglumine

  • Iodinated aromatic rings : Replace azo chromophores.
  • Quaternary ammonium : Meglumine (glucamine derivative) as counterion.
  • Impact : Radiopacity for imaging vs. optical properties in azo dyes.

Table 2: Structural Comparisons

Compound Azo Group Quaternary Ammonium Key Functional Groups Primary Application
Target Compound Yes Yes Chloronitro, hydroxyethyl Potential dye or sensor
N-[4-Chloro-2-...]acetamide Yes No Cyano, hydroxypropylamino Chromophore in polymers
Quaternary Ammonium Sulfanilamide No Yes Sulfonamide, methyl Antimicrobial agent
Diatrizoate Meglumine No Yes (meglumine) Triiodobenzene, carboxylate Radiographic contrast agent

Properties

CAS No.

85030-24-6

Molecular Formula

C22H30ClN5O5

Molecular Weight

480.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxyethyl)-dimethylazanium;acetate

InChI

InChI=1S/C20H27ClN5O3.C2H4O2/c1-4-24(11-12-26(2,3)13-14-27)17-7-5-16(6-8-17)22-23-20-10-9-18(25(28)29)15-19(20)21;1-2(3)4/h5-10,15,27H,4,11-14H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

JEGYQKQNBGMCBX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Diazotization and Azo Coupling

  • Diazotization : A 2-chloro-4-nitroaniline precursor undergoes diazotization with sodium nitrite (NaNO2\text{NaNO}_2) in acidic media (HCl) at 0–5°C to form a diazonium salt.

  • Azo Coupling : The diazonium salt reacts with N-ethylethylenediamine-substituted benzene under alkaline conditions (pH 8–10) to form the azo linkage.

StepReagents/ConditionsOutcomeYieldReference
DiazotizationHCl, NaNO₂, 0–5°CDiazonium salt>85%
Azo CouplingpH 8–10, RTAzo intermediate70–75%

Quaternization

The tertiary amine group is quaternized using 2-hydroxyethyl dimethylamine and methyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Reaction :

    Tertiary amine+(CH3)2SO4Quaternary ammonium salt+CH3OSO3\text{Tertiary amine} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{Quaternary ammonium salt} + \text{CH}_3\text{OSO}_3^-
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water) achieves >95% purity.

Hydrolysis and Stability

The compound exhibits sensitivity to hydrolytic conditions:

  • Ester Hydrolysis : The acetate counterion hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media, releasing acetic acid .

  • Azo Bond Stability : The -N=N- bond remains stable under neutral conditions but degrades under UV light or strong oxidants (e.g., H₂O₂).

ConditionEffect on CompoundHalf-LifeReference
pH 2 (HCl)Acetate hydrolysis2–3 hrs
pH 12 (NaOH)Azo bond cleavage<1 hr
UV light (254 nm)Decomposition6–8 hrs

Reduction Reactions

The nitro (-NO₂) group undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50°C converts -NO₂ to -NH₂.

  • Chemical Reduction : Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in aqueous medium reduces nitro to amine at RT.

Reducing AgentConditionsProductYieldReference
Pd/C, H₂ (1 atm)Ethanol, 50°CAmine derivative80–85%
Na₂S₂O₄H₂O, RTAmine derivative65–70%

Decomposition Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the azo bond, yielding 2-chloro-4-nitroaniline and a fragmented ammonium derivative .

  • Alkaline Degradation : In NaOH (≥2M), the quaternary ammonium group demethylates, forming tertiary amines and methanol .

Biological Interactions

  • Antimicrobial Activity : The quaternary ammonium group disrupts microbial membranes, showing efficacy against E. coli and S. aureus (MIC: 32–64 µg/mL).

  • Enzyme Inhibition : Competitively inhibits acetylcholinesterase (Ki=12.3μMK_i = 12.3 \, \mu\text{M}) due to cationic charge interactions.

Scientific Research Applications

Biological Applications

1.1 Anticancer Research
The compound has potential applications in anticancer drug development. Its structural properties allow it to interact with biological molecules, potentially leading to the inhibition of cancer cell proliferation. A study demonstrated that azo compounds can be used to create targeted drug delivery systems that enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

1.2 Antimicrobial Activity
Research has indicated that compounds with azo groups exhibit antimicrobial properties. The interaction between the azo moiety and microbial cells can disrupt cellular functions, making this compound a candidate for developing new antimicrobial agents .

Material Science Applications

2.1 Dyes and Pigments
Due to its azo structure, this compound is suitable for use as a dye or pigment in various materials. Azo dyes are widely used in textiles and plastics for their vibrant colors and stability. The specific properties of this compound may allow for the development of new dyes with enhanced performance characteristics .

2.2 Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that can respond to environmental stimuli (e.g., pH or temperature changes). This application is particularly relevant in the development of smart materials and drug delivery systems .

Targeted Drug Delivery Systems

A study explored the use of azo compounds in creating nanoparticles for targeted drug delivery systems. The researchers utilized a similar compound to encapsulate anticancer drugs, demonstrating improved delivery efficiency and reduced side effects compared to conventional methods .

Synthesis of Functional Polymers

Another research project focused on synthesizing copolymers incorporating the azo group into their structure. These polymers exhibited unique properties such as responsiveness to light, which can be exploited in various applications including photonic devices and smart coatings .

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Biological ResearchAnticancer drug developmentEnhanced efficacy of chemotherapeutics
Antimicrobial AgentsDevelopment of new antimicrobial compoundsEffective against resistant strains
Material ScienceDyes and pigments in textilesImproved color stability and vibrancy
Polymer ChemistrySmart materials for responsive applicationsEnhanced functionality and versatility

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible isomerization between trans and cis forms under light exposure. This property is utilized in various applications, such as photochromic materials. The molecular targets and pathways involved include interactions with light and other chemical species, leading to changes in the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of azo-linked quaternary ammonium salts, which share features with dyes, surfactants, and bioactive agents.

Compound Key Features Potential Applications Differentiators
Target Compound (72379-48-7) Chloronitrophenylazo group; quaternary ammonium with hydroxyethyl chain Dyes, surfactants, antimicrobial agents (hypothesized) Unique combination of electron-withdrawing (Cl, NO₂) and hydrophilic (ammonium) groups
N-(1-amino-2-phenylethylidene)-N-methylmethanaminium chloride (5504-21-2) Phenylazo group; smaller ammonium chain Likely dye intermediates Lacks hydroxyethyl group and nitro substituent; simpler cationic structure
Ethyl 2-[4-({1-[(4-hydroxyphenyl)sulfanyl]-1-methylethyl}sulfanyl)phenoxy]-2-methylpropanoate (99661-86-6) Sulfur-containing aromatic backbone; ester groups Polymer chemistry, antioxidants Sulfur-based linkages instead of azo groups; neutral ester functionality
Piroxicam analogs (e.g., 13d, 13l, 13m) Azo-free; sulfonamide and benzothiazine cores HIV integrase inhibition (EC₅₀: 20–25 µM) Therapeutic focus on viral enzymes; no cationic or surfactant properties

Key Observations:

Azo vs. Non-Azo Analogues: The target compound’s azo group distinguishes it from non-azo ammonium salts (e.g., piroxicam analogs), which prioritize enzyme inhibition over surfactant/dye properties .

Cationic Functionality: The hydroxyethyl-dimethylammonium moiety may confer antimicrobial or surfactant activity, unlike neutral esters (e.g., 99661-86-6) or non-ionic sulfonamides .

Research Findings and Data Limitations

Available Data:

  • Analogues in Drug Discovery : Piroxicam-derived azo compounds exhibit anti-HIV activity (EC₅₀: 20–25 µM, SI > 26), though their structures lack cationic ammonium groups .

Data Gaps:

  • No cytotoxicity, solubility, or antimicrobial data for the target compound.
  • Limited comparative studies on azo-ammonium hybrids in peer-reviewed literature (based on provided evidence).

Biological Activity

The compound known as (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate , with the molecular formula C22H30ClN5O5C_{22}H_{30}ClN_{5}O_{5} and a molecular weight of approximately 466.95 g/mol, is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C22H30ClN5O5C_{22}H_{30}ClN_{5}O_{5}
  • Molecular Weight : 466.95 g/mol
  • CAS Number : 21149616
  • InChI Key : FEJPWLNPOFOBSP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity

Research indicates that azo compounds, particularly those containing nitro groups, exhibit antimicrobial properties. The presence of the 2-chloro-4-nitrophenyl moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that nitroaromatic compounds can inhibit bacterial growth through mechanisms involving DNA damage and disruption of cell membrane integrity .

2. Cytotoxicity

Cytotoxic effects have been observed in various in vitro studies. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some azo compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of azo compounds demonstrated that those with nitro substituents showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising alternative for treating resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis, the cytotoxic effects of the compound were evaluated against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that apoptosis was mediated via the intrinsic pathway, involving mitochondrial membrane potential loss and caspase activation .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Q & A

Q. How does the quadripolar methodological model (theoretical, epistemological, morphological, technical) guide interdisciplinary research on this compound?

  • Methodological Answer : The theoretical pole establishes hypotheses (e.g., azo-quaternary ammonium synergy in antimicrobial activity). The epistemological pole selects validation criteria (MIC assays). The morphological pole defines experimental units (bacterial strains), and the technical pole implements assays (broth microdilution). This model ensures coherence across disciplines .

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